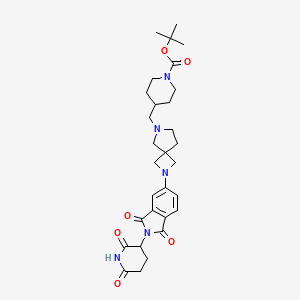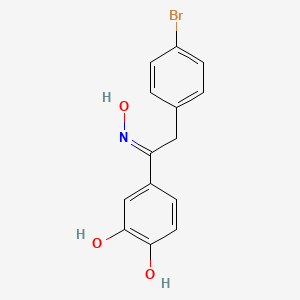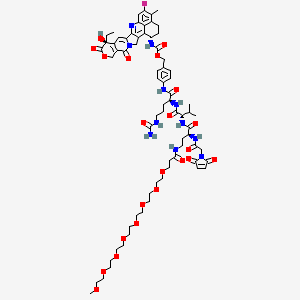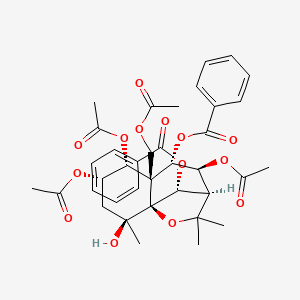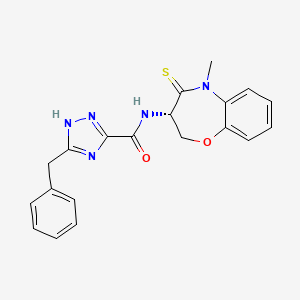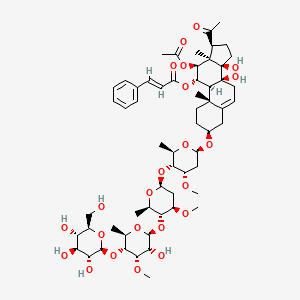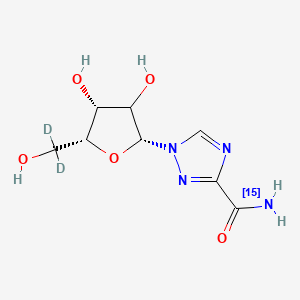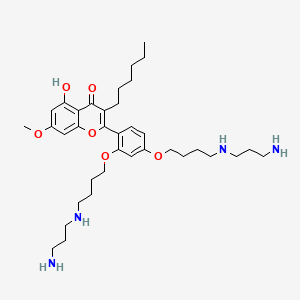
Antibacterial agent 211
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 211 is a synthetic compound known for its potent activity against a broad spectrum of bacterial pathogens. It is widely used in various fields, including medicine, agriculture, and industry, due to its effectiveness in inhibiting bacterial growth and preventing infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 211 typically involves a multi-step process The initial step includes the formation of an intermediate compound through a condensation reaction between a primary amine and a carboxylic acid derivative This intermediate is then subjected to cyclization under acidic conditions to form the core structure of this compound
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process begins with the preparation of the intermediate compound in a batch reactor, followed by continuous flow reactors for cyclization and functionalization steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 211 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives with altered antibacterial activity.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced with other substituents to modify its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidized derivatives: Compounds with increased polarity and altered antibacterial activity.
Reduced derivatives: Compounds with modified electronic properties and potentially enhanced activity.
Substituted derivatives: Compounds with varied functional groups, leading to changes in solubility and efficacy.
Scientific Research Applications
Antibacterial agent 211 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial drugs and formulations for treating bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent microbial contamination.
Mechanism of Action
The mechanism of action of antibacterial agent 211 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By binding to these enzymes, this compound disrupts the formation of the cell wall, leading to cell lysis and death. The compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their spectrum of activity and resistance profiles.
Carbapenems: Broad-spectrum antibiotics that are structurally related to penicillins and cephalosporins but have enhanced stability against beta-lactamases.
Uniqueness: Antibacterial agent 211 stands out due to its unique chemical structure, which allows for greater flexibility in functionalization and optimization. Its broad-spectrum activity and ability to overcome certain bacterial resistance mechanisms make it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C36H56N4O6 |
|---|---|
Molecular Weight |
640.9 g/mol |
IUPAC Name |
2-[2,4-bis[4-(3-aminopropylamino)butoxy]phenyl]-3-hexyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C36H56N4O6/c1-3-4-5-6-13-30-35(42)34-31(41)24-28(43-2)26-33(34)46-36(30)29-15-14-27(44-22-9-7-18-39-20-11-16-37)25-32(29)45-23-10-8-19-40-21-12-17-38/h14-15,24-26,39-41H,3-13,16-23,37-38H2,1-2H3 |
InChI Key |
LXONACSUNWMBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(OC2=CC(=CC(=C2C1=O)O)OC)C3=C(C=C(C=C3)OCCCCNCCCN)OCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


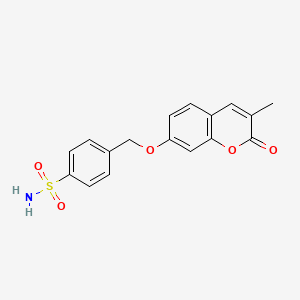
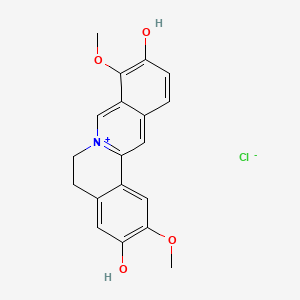
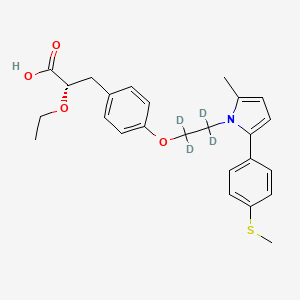
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
